REACTION_SMILES
|
[CH2:29]([Cl:30])[Cl:31].[CH3:1][O:2][P:3]([O-:4])([O:5][CH3:6])=[O:7].[OH:21][S:22](=[O:23])(=[O:24])[C:25]([F:26])([F:27])[F:28].[c:8]1([I+:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[O:21]=[S:22](=[O:23])([O-:24])[C:25]([F:26])([F:27])[F:28].[c:8]1([I+:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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COP(=O)([O-])OC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)C(F)(F)F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc([I+]c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc([I+]c2ccccc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:29]([Cl:30])[Cl:31].[CH3:1][O:2][P:3]([O-:4])([O:5][CH3:6])=[O:7].[OH:21][S:22](=[O:23])(=[O:24])[C:25]([F:26])([F:27])[F:28].[c:8]1([I+:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[O:21]=[S:22](=[O:23])([O-:24])[C:25]([F:26])([F:27])[F:28].[c:8]1([I+:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COP(=O)([O-])OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc([I+]c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)([O-])C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc([I+]c2ccccc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |